N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Description
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide is a synthetic small molecule characterized by three key structural motifs:
- Adamantyl group: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and blood-brain barrier penetration .
- 4-methylpiperazine moiety: A nitrogen-containing heterocycle that contributes to solubility and receptor interaction, often utilized in CNS-targeting drugs .
- 4-chlorobenzamide: A substituted aromatic group providing electronic and steric effects for target binding .
This compound’s design leverages the adamantyl group’s pharmacological advantages, such as antiviral and neurological activity, combined with the piperazine’s versatility in modulating receptor affinity . Its synthesis likely involves coupling 1-adamantyl bromomethyl ketone with a 4-chlorobenzamide derivative under mild basic conditions, as seen in analogous adamantyl-based syntheses .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O2/c1-27-6-8-28(9-7-27)23(30)21(26-22(29)19-2-4-20(25)5-3-19)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18,21H,6-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVPUJNUONECOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide is a synthetic molecule that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{30}ClN_{3}O
- Molecular Weight : 373.94 g/mol
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{30}ClN_{3}O |
| Molecular Weight | 373.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to inhibit the growth of colorectal cancer cells with an IC50 value of approximately 0.12 μM, indicating potent activity compared to standard chemotherapeutic agents .
Table 1: Antiproliferative Activity of this compound
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival. This compound has been shown to disrupt β-catenin's interaction with its target genes, leading to reduced expression of proliferation markers like Ki67 in treated cells .
Neuropharmacological Effects
In addition to its anticancer properties, preliminary research indicates potential neuropharmacological effects. The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving piperazine derivatives, which are known for their psychoactive properties. However, detailed studies are necessary to elucidate these effects further.
Case Study 1: Colorectal Cancer Model
In a recent study involving xenograft models of colorectal cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to reduce tumor size and improve survival rates in treated mice .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. The results indicated that while it exhibits potent biological activity, it also possesses a risk of acute toxicity if administered at high doses. Careful dosage regulation is therefore essential in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their pharmacological implications:
Structural and Functional Analysis
Adamantyl-Containing Analogs :
- The target compound shares the adamantyl group with 2-(1-adamantyl)-N-[2-(4-isobutyrylpiperazin-1-yl)phenyl]acetamide (CAS 724449-21-2) . However, the latter’s isobutyryl-piperazine substituent may reduce CNS penetration due to increased steric bulk, whereas the target’s 4-methylpiperazine enhances solubility and receptor engagement .
Piperazine Variations :
- Replacement of 4-methylpiperazine with 4-isobutyryl (CAS 724449-21-2) or 3-oxopiperazine (CAS 1047980-28-8) alters pharmacokinetics. The 4-methyl group in the target compound optimizes a balance between lipophilicity and hydrogen-bonding capacity .
Aromatic Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
